![molecular formula C15H16BrN5O2S B4583632 N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4583632.png)
N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide
Overview
Description
The chemical compound N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide represents a class of heterocyclic compounds with potential biological activities. While the specific details on this compound are limited, the related compounds within the 1,2,4-triazole and benzamide families have been studied for various applications, including antimicrobial and anticancer activities.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves reactions between bromobenzyl compounds and thiols or amines, under solvent-free conditions or in the presence of solvents like dry acetone. For example, a convenient and promising synthesis route involves the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different aliphatic/aromatic primary amines without any solvent, leading to various 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazols (Kaneria et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using techniques such as 1H NMR, IR, Mass spectroscopy, and single-crystal X-ray diffraction. For example, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one were characterized by 2D-NMR measurements, including gHSQC and gHMBC measurements (Hwang et al., 2006).
Scientific Research Applications
Synthesis and Antimicrobial Applications
N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide and related compounds have been explored for their potential in antimicrobial applications. For instance, derivatives of similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal infections. These applications are significant in addressing microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Potential
Research into similar compounds has shown promise in anticancer applications. For example, certain derivatives have been found to inhibit the growth of cancer cells. This suggests a potential for N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide in cancer treatment, specifically in the synthesis of anticancer drugs (Saad & Moustafa, 2011).
Potential in Photochemical Applications
This compound and its related derivatives could also be explored in photochemical applications, particularly in photodynamic therapy for cancer treatment. Derivatives with similar structures have been shown to have high singlet oxygen quantum yield, which is crucial for the efficacy of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Applications in Organic Synthesis
Additionally, compounds with similar structures have been used as building blocks in organic synthesis. They have been instrumental in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, showcasing their versatility in chemical synthesis (Trost, Dogra, & Franzini, 2004).
properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-2-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2S/c1-2-7-21-13(19-20-15(21)24-9-12(17)22)8-18-14(23)10-5-3-4-6-11(10)16/h2-6H,1,7-9H2,(H2,17,22)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBSWLMLWOIEOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N)CNC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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